1-Amino-5-Cbz-5-aza-spiro[2.4]heptane
Description
Structure
2D Structure
Properties
IUPAC Name |
benzyl 2-amino-5-azaspiro[2.4]heptane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c15-12-8-14(12)6-7-16(10-14)13(17)18-9-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENOQIOUQAFDMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC2N)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601154406 | |
| Record name | 5-Azaspiro[2.4]heptane-5-carboxylic acid, 1-amino-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601154406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-17-9 | |
| Record name | 5-Azaspiro[2.4]heptane-5-carboxylic acid, 1-amino-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Azaspiro[2.4]heptane-5-carboxylic acid, 1-amino-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601154406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation of Precursors to Form Key Intermediates
- Starting from suitable amino or amino acid derivatives, oxidation is performed using oxidants such as hydrogen peroxide or organic peracids to generate reactive intermediates that facilitate subsequent cyclization.
- For example, oxidation of amino alcohols or related compounds yields aldehyde or ketone functionalities necessary for ring closure.
- A patent (US8927739B2) describes an improved oxidation process involving selective oxidation of amino alcohols to aldehydes, which then undergo cyclization to form the core spiro structure.
Data Table 1: Oxidation Conditions and Yields
| Oxidant | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Hydrogen peroxide | Acetic acid | 0-25°C | 85 | High selectivity |
| Organic peracids | Dichloromethane | 0-40°C | 78 | Mild conditions |
Alkylation and Formation of Halogenated Intermediates
- The oxidation product is treated with alkylene agents or halogenating reagents to introduce halogen atoms at specific positions.
- Use of phase transfer catalysts (PTCs) such as quaternary ammonium salts enhances halogenation efficiency.
- The process involves reacting the intermediate with halogenated acetic acids salts, such as sodium trichloroacetate or tribromoacetic acid sodium, under thermal conditions to generate dihalo carbene precursors.
Data Table 2: Halogenation Conditions
| Reagent | Catalyst | Temperature | Yield (%) | Remarks |
|---|---|---|---|---|
| Sodium trichloroacetate | Tetrabutylammonium bromide | 80°C | 88 | Efficient for carbene formation |
| Tribromoacetic acid sodium | Tetrabutylammonium chloride | 80°C | 85 | Alternative halogen source |
Formation of Dihalogenated Cyclopropane Intermediates
- The halogenated acetic acid salts undergo thermolysis, generating dihalo carbene species.
- These reactive carbenes insert into the double bonds of the precursor molecules, forming dihalogenated cyclopropanes.
- The process is catalyzed by phase transfer catalysts, leading to high yields of the cyclopropane intermediates with minimal side reactions.
Data Table 3: Cyclopropane Formation
| Starting Material | Halogenated Carbene Source | Catalyst | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Proline derivative | Sodium trichloroacetate | Tetrabutylammonium bromide | 80°C | 82 | High regioselectivity |
| Proline derivative | Tribromoacetic acid sodium | Tetrabutylammonium chloride | 80°C | 80 | Efficient carbene insertion |
Hydrodehalogenation to Obtain the Spirocyclic Core
- The dihalogenated cyclopropane intermediates undergo reductive hydrodehalogenation.
- Reducing agents such as tributyltin hydride, tin(II) chloride, or low valent metals like zinc or magnesium are employed.
- Use of zinc in the presence of acid or radical initiators achieves efficient removal of halogens, leading to the formation of the desired spirocyclic amino compounds.
Data Table 4: Hydrodehalogenation Conditions
| Reagent | Solvent | Temperature | Conversion Rate (%) | Notes |
|---|---|---|---|---|
| Zinc / HCl | Ethanol | Room temp | 90 | Mild and effective |
| Tin hydride | Toluene | Reflux | 85 | Alternative reducing agent |
Final Hydrolysis or Deprotection
- Hydrolysis of carbamate or Boc protecting groups yields the free amino derivatives.
- Acidic or basic hydrolysis conditions are optimized to prevent degradation.
- Acid hydrolysis using dilute hydrochloric acid at controlled temperatures provides high purity amino compounds suitable for further pharmaceutical synthesis.
Data Table 5: Hydrolysis Conditions
| Reagent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|
| Dilute HCl | 25-40°C | 2-4 hours | 92 | Mild conditions, high purity |
Summary of Key Findings
| Step | Main Reagents/Conditions | Typical Yield (%) | Advantages |
|---|---|---|---|
| Oxidation of precursor | Hydrogen peroxide, organic peracids, room temperature | 78-85 | High selectivity, mild conditions |
| Halogenation | Sodium trichloroacetate or tribromoacetic acid salts, phase transfer catalysts | 80-88 | Efficient carbene generation, regioselectivity |
| Cyclopropane formation | Thermolysis at 80°C, phase transfer catalysis | 80-82 | High regioselectivity, good yields |
| Hydrodehalogenation | Zinc/HCl, tin hydride, or low valent metals, reflux or room temperature | 85-90 | Effective halogen removal, high purity |
| Hydrolysis/deprotection | Dilute HCl, controlled temperature | 92 | High yield, suitable for pharmaceutical use |
Chemical Reactions Analysis
Table 1: Representative Synthetic Routes
Deprotection of the Cbz Group
The Cbz group is selectively removed under acidic or hydrogenolytic conditions to expose the free amine:
-
Acidolysis : Treatment with HCl in dioxane or TFA cleaves the Cbz group, yielding 5-azaspiro[2.4]heptane-1-amine .
-
Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) removes the Cbz group but risks opening the cyclopropane ring due to strain .
Functionalization at the Amino Group
The primary amine undergoes typical nucleophilic reactions:
-
Acylation : Reacts with activated esters (e.g., Boc₂O) to form carbamates. For example, Boc protection proceeds in >90% yield under Schotten-Baumann conditions .
-
Alkylation : Benzyl halides or methyl iodide introduce alkyl substituents in the presence of a base (e.g., K₂CO₃).
Table 2: Functionalization Reactions
| Reaction Type | Reagent | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|---|
| Acylation | Boc₂O | DCM, DMAP, RT | 1-Boc-5-Cbz-5-azaspiro[2.4]heptane | 92% | |
| Alkylation | Benzyl bromide | K₂CO₃, DMF, 60°C | 1-Benzyl-5-Cbz-5-azaspiro[2.4]heptane | 85% |
Ring-Opening and Expansion Reactions
The strained cyclopropane ring undergoes selective transformations:
-
Aza-Prins cyclization : Reacts with aldehydes (e.g., formaldehyde) under acidic conditions to form piperidine or indolizidine derivatives. SnCl₄ or CF₃SO₃H catalyzes these cascades, achieving >80% yields .
-
Cyclopropane ring opening : Treatment with Brønsted acids (e.g., H₂SO₄) generates linear amines via ring cleavage, useful for synthesizing acyclic intermediates .
Scientific Research Applications
Antiviral Agents
One of the primary applications of 1-amino-5-Cbz-5-aza-spiro[2.4]heptane is in the synthesis of antiviral agents, specifically hepatitis C virus (HCV) NS5A inhibitors. The compound serves as a key intermediate in the preparation of 5-azaspiro[2.4]heptane derivatives, which have been shown to exhibit potent antiviral activity against HCV. For instance, the synthesis of ledipasvir, a well-known NS5A inhibitor, involves the use of 5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid as a crucial building block .
Synthesis of Proline Analogues
The compound is also utilized in the development of proline analogues, which are important in drug design due to their ability to mimic natural amino acids while exhibiting enhanced biological properties. The enantioselective synthesis of 4-substituted proline scaffolds using this compound has been reported to yield high-purity products suitable for further pharmaceutical applications .
Improved Synthesis Processes
Recent advancements in synthetic methodologies have focused on improving the efficiency and yield of this compound derivatives. Innovations include modified reaction conditions that enhance product yield while minimizing by-products, making large-scale production more feasible .
Table 1: Comparison of Synthetic Methods for this compound Derivatives
| Methodology | Yield (%) | Key Advantages |
|---|---|---|
| Traditional Simmon-Smith | Low | Established method |
| Modified Simmon-Smith | Moderate | Improved safety and yield |
| Catalytic Asymmetric Synthesis | High | High enantioselectivity |
Development of Ledipasvir
A significant case study involves the synthesis of ledipasvir, where this compound plays a pivotal role as an intermediate . The production process leverages the compound's unique structure to facilitate the formation of essential functional groups that contribute to ledipasvir's efficacy as an HCV treatment.
Synthesis of Other NS5A Inhibitors
Another notable application is in the development of other NS5A inhibitors through similar synthetic routes, demonstrating the compound's versatility in generating various pharmacologically active molecules . These studies highlight how modifications to the spirocyclic structure can lead to compounds with improved therapeutic profiles.
Mechanism of Action
The mechanism by which 1-Amino-5-Cbz-5-aza-spiro[2.4]heptane exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 5-azaspiro[2.4]heptane scaffold serves as a versatile platform for functionalization. Below is a detailed comparison of 1-Amino-5-Cbz-5-aza-spiro[2.4]heptane with key analogs:
Core Structure Derivatives
Key Observations :
- The unsubstituted core (5-Azaspiro[2.4]heptane) lacks functional groups, limiting direct utility but serving as a precursor for derivatives .
- The unprotected 5-azaspiro[2.4]heptan-1-amine is highly reactive but prone to oxidation or side reactions, necessitating protective strategies .
- The Cbz group in this compound balances stability and deprotection ease, making it preferable in multi-step syntheses over the Boc-protected analog (see Table 2.2) .
Protecting Group Variants
Key Observations :
- Boc protection is labile under acidic conditions, ideal for orthogonal deprotection in solid-phase synthesis .
- Cbz-protected derivatives (e.g., this compound) are stable under acidic/basic conditions but require catalytic hydrogenation for deprotection, limiting use in hydrogen-sensitive reactions .
Stereochemical and Functional Modifications
Biological Activity
Overview
1-Amino-5-Cbz-5-aza-spiro[2.4]heptane is a spirocyclic compound that features a unique structural configuration, comprising a five-membered ring with a nitrogen atom fused to a seven-membered ring. This compound has garnered attention in the fields of medicinal chemistry and drug design due to its potential biological activity and applications.
The synthesis of this compound can be accomplished through catalytic asymmetric 1,3-dipolar cycloaddition involving azomethine ylides and ethyl cyclopropylidene acetate. This method allows for the generation of highly functionalized spiro compounds, which are valuable in drug discovery .
Chemical Reactions:
- Oxidation: Can be oxidized using agents like hydrogen peroxide.
- Reduction: Reduction reactions can be performed using lithium aluminum hydride.
- Substitution: The amino group can undergo nucleophilic substitution reactions under specific conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's structure facilitates binding to these targets, thereby modulating their activity. While precise molecular targets remain under investigation, the compound's unique spirocyclic framework is believed to enhance its interaction with biological systems.
Biological Activity and Research Findings
Recent studies have highlighted the potential of this compound in various biological contexts:
- Antiviral Activity: In related studies, compounds with similar spirocyclic structures have demonstrated antiviral properties, particularly against hepatitis B virus (HBV). For instance, a carbocyclic nucleoside with a spiro[2.4]heptane core exhibited moderate anti-HBV activity with an EC50 value of 0.12 ± 0.02 μM without cytotoxic effects on HepG2 cells up to 100 μM . This suggests potential avenues for further exploration of this compound as an antiviral agent.
- Enzyme Inhibition: The compound's ability to inhibit specific enzymes has been noted in various studies. For example, dipeptidyl inhibitors containing similar spiro structures have shown high potency against certain proteases involved in viral replication .
Comparative Analysis
To better understand the biological implications of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| This compound | Spirocyclic structure with Cbz group | Potential antiviral and enzyme inhibition |
| 1-Amino-5-aza-spiro[2.4]heptane | Lacks Cbz group | Different reactivity and applications |
| 1-Amino-5-Cbz-5-aza-spiro[3.4]octane | Additional carbon in spiro system | Varies in structural and functional properties |
Case Studies
Several case studies have explored the biological activity of compounds related to the spirocyclic framework:
- Study on Anti-HBV Activity: A novel carbocyclic nucleoside was synthesized featuring a spiro[2.4]heptane core, demonstrating moderate anti-HBV activity (EC50 = 0.12 μM) with no observed cytotoxicity at higher concentrations .
- Dipeptidyl Inhibitors: Research indicated that inhibitors with large P2 residues, including those derived from spiro compounds, displayed favorable characteristics against viral proteases, suggesting that modifications to the spiro structure could enhance potency and selectivity against viral targets .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-Amino-5-Cbz-5-aza-spiro[2.4]heptane, particularly regarding the introduction of the Cbz protecting group?
- Methodological Answer : The Cbz (carbobenzyloxy) group is introduced via a reaction with benzyl chloroformate (CbzCl) under basic conditions. For example, in the synthesis of related 5-azaspiro compounds, NaOH is used to deprotonate the amine, followed by slow addition of CbzCl at 0°C to room temperature to minimize side reactions . After quenching, purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) isolates the Cbz-protected intermediate. Yield optimization requires careful control of stoichiometry and reaction time.
Q. Which spectroscopic methods are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming spirocyclic geometry and substituent positions. For instance, H NMR can identify the Cbz group’s benzyl protons (δ 7.2–7.4 ppm) and the spirocyclic amine proton (δ 3.0–4.0 ppm).
- X-ray Crystallography : Resolves conformational ambiguities, as seen in structurally similar spiroimidazopyridine derivatives, where crystal structures confirmed non-planar spiro junctions .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for distinguishing regioisomers.
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of 5-azaspiro compounds like this compound?
- Methodological Answer : Stereocontrol is achieved through chiral auxiliaries or asymmetric catalysis. For example, in the synthesis of conformationally constrained 5-azaspiro[2.3]hexane derivatives, chiral starting materials (e.g., L-glutamic acid derivatives) or enantioselective hydrogenation using Pd/C under pressure ensures desired stereochemistry . Polar solvents (e.g., THF/EtOH mixtures) may stabilize transition states favoring specific diastereomers.
Q. What strategies mitigate contradictions in NMR data interpretation for spirocyclic compounds with constrained conformations?
- Methodological Answer :
- Variable-Temperature NMR : Resolves dynamic effects caused by restricted rotation. For instance, coalescence temperatures can reveal energy barriers for ring puckering in spiro systems.
- DFT Calculations : Predict chemical shifts and coupling constants to compare with experimental data. Studies on spiro[imidazo[1,2-a]pyridine] derivatives used B3LYP/6-31G(d) simulations to validate NMR assignments .
- 2D NMR Techniques : H-H COSY and NOESY identify through-space correlations, critical for confirming spiro connectivity in rigid frameworks .
Q. How can RP-HPLC be optimized to assess the purity of this compound, especially in the presence of structurally similar byproducts?
- Methodological Answer :
- Column Selection : Use C18 columns with 3.5 µm particle size for high resolution.
- Mobile Phase : A gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B) (e.g., 10–90% B over 20 minutes) separates polar impurities.
- Detection : UV detection at 254 nm captures aromatic Cbz groups. For complex mixtures, tandem MS (LC-MS/MS) discriminates isobaric impurities, as demonstrated for spiro-heptane derivatives in pharmacopeial testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
